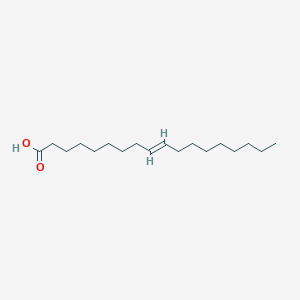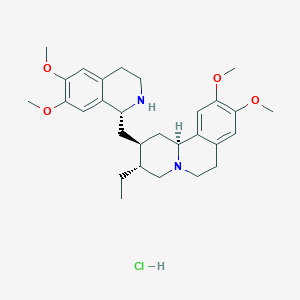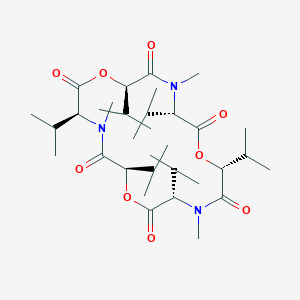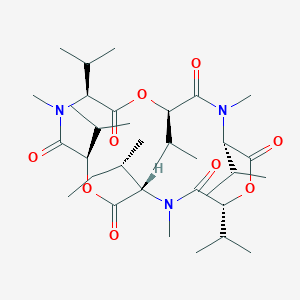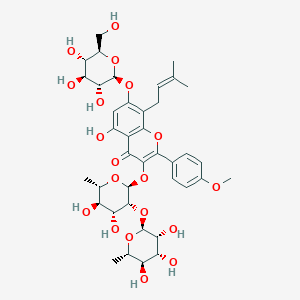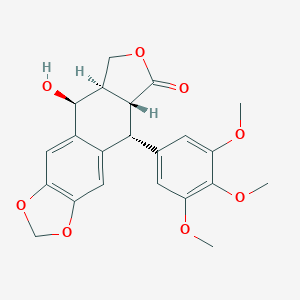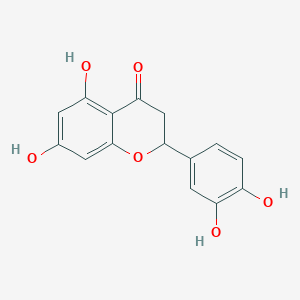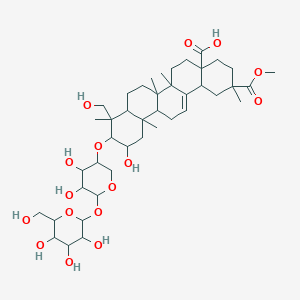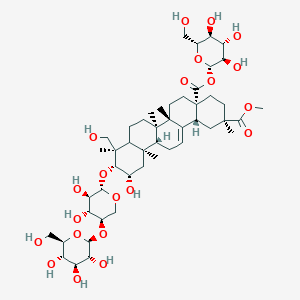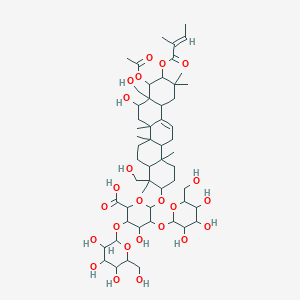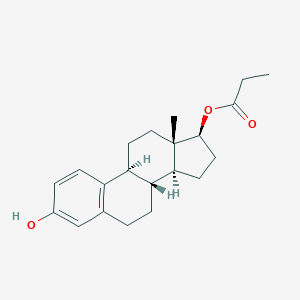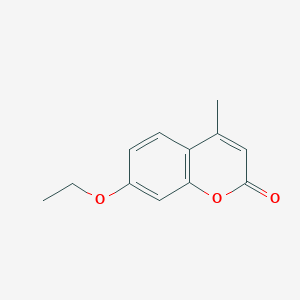
7-乙氧基-4-甲基香豆素
描述
7-乙氧基-4-甲基香豆素: (CAS 号码: 87-05-8) 是一种属于香豆素家族的荧光团。由于其芳香结构和官能团,它表现出有趣的性质。该化合物的化学式为C12H12O3 ,分子量为 204.228 g/mol。 它是一种罕见且独特的化学物质,已在各个科学领域得到应用 .
生化分析
Biochemical Properties
7-Ethoxy-4-methylcoumarin is a substrate for mammalian cytochromes P450 1A1, 2B4, and 2B6 . These enzymes are part of the cytochrome P450 family, which plays a crucial role in the metabolism of drugs and other xenobiotics .
Cellular Effects
The cellular effects of 7-Ethoxy-4-methylcoumarin are primarily related to its interactions with cytochrome P450 enzymes
Molecular Mechanism
The molecular mechanism of 7-Ethoxy-4-methylcoumarin involves its role as a substrate for cytochrome P450 enzymes . These enzymes catalyze the oxidation of organic substances, and 7-Ethoxy-4-methylcoumarin can be metabolized by these enzymes .
Dosage Effects in Animal Models
While there is evidence that 7-Ethoxy-4-methylcoumarin can improve symptoms in animal models of Parkinson’s disease
Metabolic Pathways
7-Ethoxy-4-methylcoumarin is metabolized by cytochrome P450 enzymes, which are part of a major metabolic pathway in the liver . These enzymes are involved in the metabolism of a wide variety of substances, including drugs and other xenobiotics .
Subcellular Localization
The subcellular localization of 7-Ethoxy-4-methylcoumarin is likely to be influenced by its interactions with cytochrome P450 enzymes . These enzymes are located in the endoplasmic reticulum of cells .
准备方法
合成路线: 7-乙氧基-4-甲基香豆素的制备存在多种合成路线。一种常见的方法是使 4-甲基香豆素与溴乙烷或碘乙烷在碱 (如碳酸钾) 的存在下反应,以生成所需的产物。该反应通过醚化过程进行,导致在香豆素环的 7 位形成乙氧基。
反应条件: 反应条件通常包括在适当溶剂 (如丙酮或乙醇) 中将反应物回流数小时。所得产物可以通过重结晶或柱色谱法进行纯化。
工业生产方法: 尽管 7-乙氧基-4-甲基香豆素通常不在工业规模上生产,但可以从专业化学品供应商处获得以供研究之用。工业规模的生产方法由于其稀有性和特定应用而受到限制。
化学反应分析
反应性: 7-乙氧基-4-甲基香豆素易受各种化学反应的影响,包括:
氧化: 它可以发生氧化反应,导致形成各种氧化产物。
还原: 羰基的还原可以生成相应的醇衍生物。
取代: 在适当条件下,乙氧基可以被其他官能团取代。
氧化: 常用氧化剂包括高锰酸钾 (KMnO) 或过氧化氢 (HO)。
还原: 可以使用硼氢化钠 (NaBH) 或氢化铝锂 (LiAlH) 等还原剂。
取代: 卤代烷或其他亲核试剂可以取代乙氧基。
主要产物: 主要产物取决于所用特定反应条件和试剂。例如,氧化可能导致形成羟基化的衍生物,而还原则生成相应的醇。
作用机制
7-乙氧基-4-甲基香豆素发挥其作用的确切机制尚未完全阐明。其荧光特性使其成为研究酶活性以及药物相互作用的有用工具。它可能与细胞内的特定分子靶标和通路相互作用。
相似化合物的比较
虽然 7-乙氧基-4-甲基香豆素由于其在 7 位的乙氧基取代而具有独特性,但存在其他香豆素衍生物。一些类似的化合物包括 4-甲基香豆素、7-羟基-4-甲基香豆素和 7-乙基-4-甲基香豆素。
属性
IUPAC Name |
7-ethoxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-14-9-4-5-10-8(2)6-12(13)15-11(10)7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRISXMDKXBVRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058953 | |
| Record name | 2H-1-Benzopyran-2-one, 7-ethoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
350.00 to 352.00 °C. @ 760.00 mm Hg | |
| Record name | 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
87-05-8 | |
| Record name | 7-Ethoxy-4-methylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-7-ethoxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Ethoxy-4-methylcoumarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 7-ethoxy-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 7-ethoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-ethoxy-4-methylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-ETHOXY-4-METHYLCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLV1S0NNZH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114 °C | |
| Record name | 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 7-ethoxy-4-methylcoumarin?
A1: 7-Ethoxy-4-methylcoumarin is an organic compound with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol [, ]. Its structure features a coumarin core with an ethoxy group at the 7th position and a methyl group at the 4th position.
Q2: How is 7-ethoxy-4-methylcoumarin detected and quantified in various matrices?
A2: Several analytical techniques have been employed for the detection and quantification of 7-ethoxy-4-methylcoumarin. High-performance liquid chromatography (HPLC) coupled with UV-vis absorbance detection is a common method used for analyzing 7-ethoxy-4-methylcoumarin in complex mixtures, such as urine and plant extracts [, ]. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity for analyzing 7-ethoxy-4-methylcoumarin in cigarette samples after extraction and purification steps [].
Q3: Can you elaborate on the fluorescence properties of 7-ethoxy-4-methylcoumarin and their applications?
A3: 7-Ethoxy-4-methylcoumarin exhibits fluorescence, meaning it emits light upon excitation. This property is sensitive to its surrounding environment, making it useful in various applications. For instance, researchers have studied its fluorescence behavior in the presence of ionic micelles like sodium dodecyl sulfate (SDS) and hexadecyltrimethylammonium chloride (HDTC) to understand its solubilization characteristics []. Additionally, the impact of inorganic salts on the fluorescence of 7-ethoxy-4-methylcoumarin in SDS micellar solutions has been investigated, revealing insights into quenching mechanisms influenced by electrostatic forces and electron transfer reactions [].
Q4: Has 7-ethoxy-4-methylcoumarin been found in natural sources, and if so, what are its potential biological activities?
A4: Yes, 7-ethoxy-4-methylcoumarin has been identified in wild Piquin chili (Capsicum annuum var. Glabriusculum) []. Intriguingly, research suggests that 7-ethoxy-4-methylcoumarin acts as a dopamine D2 receptor agonist []. This interaction with the dopaminergic system holds promise for potential therapeutic applications, particularly in addressing conditions like Parkinson's disease.
Q5: Are there any known metabolic pathways involving 7-ethoxy-4-methylcoumarin?
A5: While specific metabolic pathways for 7-ethoxy-4-methylcoumarin haven't been extensively detailed in the provided research, its structural similarity to coumarin suggests it might be metabolized by cytochrome P450 enzymes, particularly CYP2A5, which is known as coumarin 7-hydroxylase []. This enzyme is responsible for hydroxylating coumarin at the 7th position, and similar activity could be anticipated with 7-ethoxy-4-methylcoumarin.
Q6: Is there evidence of 7-ethoxy-4-methylcoumarin being a metabolite of other compounds?
A6: Yes, 7-ethoxy-4-methylcoumarin is documented as a urinary metabolite of methoxypsoralens, compounds found in certain Umbelliferae medicines []. This suggests that the human body can metabolize methoxypsoralens, leading to the formation of 7-ethoxy-4-methylcoumarin, which is then excreted in urine.
Q7: Have any studies investigated the thermodynamic properties of 7-ethoxy-4-methylcoumarin?
A7: Yes, researchers have determined the standard molar enthalpies of formation in the crystalline phase for 7-ethoxy-4-methylcoumarin []. This information provides insights into the energy changes associated with its formation and is crucial for understanding its stability and potential reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


